N-(2-ethoxyphenyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with methyl, oxo, and trifluoromethyl groups. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, which may influence binding affinity to biological targets.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-3-24-10-7-5-4-6-9(10)18-11(22)8-21-13(23)20(2)12(19-21)14(15,16)17/h4-7H,3,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVORWIWUIGOJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2-ethoxyaniline with chloroacetyl chloride to form N-(2-ethoxyphenyl)acetamide. This intermediate is then reacted with trifluoromethyl hydrazine and acetic acid to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can result in the formation of different derivatives depending on the substituents involved.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for treating various diseases.
Industry: Application in the production of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biological responses. The exact mechanism would depend on the context of its application and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other 1,2,4-triazole-containing acetamides, enabling comparisons based on substituent effects and biological activity. Below is an analysis of its distinguishing features relative to analogs:
Substituent Effects on the Triazole Core
- Target Compound: Triazole substituents: 4-methyl, 5-oxo, 3-(trifluoromethyl). Acetamide side chain: N-(2-ethoxyphenyl).
- Analog 1: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide (, Figure 2) Triazole substituents: 4-amino, 5-(furan-2-yl), 3-sulfanyl. Acetamide side chain: N-(5-(methylsulfonyl)-indenyl). However, the lack of trifluoromethyl may reduce metabolic stability compared to the target compound .
- Analog 2: 2-[[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide () Triazole substituents: 4-amino, 5-(3-ethoxyphenyl). Acetamide side chain: N-(2-fluorophenyl). Comparison: The amino group in Analog 2 increases basicity, which could alter solubility and target binding. The 3-ethoxyphenyl substituent may confer different steric effects compared to the target’s 4-methyl-triazole .
Physicochemical and Pharmacokinetic Properties
The table below summarizes key differences:
Notes:
- The target compound’s higher logP (vs. Analog 2) suggests improved lipid membrane penetration.
- Metabolic stability is inferred from the trifluoromethyl group’s known resistance to cytochrome P450 oxidation .
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